1-[4-Chloro-3-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]imidazolidin-2-one
Description
The compound 1-[4-Chloro-3-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]imidazolidin-2-one features a chlorinated aromatic core (4-chloro-3-substituted phenyl) linked to an imidazolidin-2-one heterocycle. A key structural element is the 4-prop-2-ynylpiperazine-1-carbonyl group, which introduces a propargyl-substituted piperazine moiety.
Properties
IUPAC Name |
1-[4-chloro-3-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-2-6-20-8-10-21(11-9-20)16(23)14-12-13(3-4-15(14)18)22-7-5-19-17(22)24/h1,3-4,12H,5-11H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGFBRGAOPNRAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)C(=O)C2=C(C=CC(=C2)N3CCNC3=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the piperazine ring. The final step involves the formation of the imidazolidin-2-one ring through cyclization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for precise control of reaction conditions such as temperature, pressure, and pH. Continuous flow chemistry techniques can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) and alkyl halides.
Major Products Formed:
Oxidation: Formation of chlorophenols and piperazine derivatives.
Reduction: Production of chloroanilines and piperazine derivatives.
Substitution: Generation of various substituted phenyl and piperazine derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is utilized in biological assays to investigate its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: It is explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substitution Patterns
Imidazolidinone vs. Urea Derivatives
- Target Compound : The imidazolidin-2-one core provides a rigid, planar structure with hydrogen-bonding capacity via its carbonyl group.
- Compound 9k (): A urea derivative, 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea, shares the chlorophenyl group but replaces the imidazolidinone with a urea linker. Urea derivatives often exhibit strong hydrogen-bonding interactions, enhancing binding affinity in enzyme inhibition (e.g., kinase inhibitors like sorafenib ).
Imidazolidinone vs. Imidazole Derivatives
- Compound in : 1-(4-chlorophenyl)-2-[4-(4-fluorobenzyl)piperidin-1-yl]ethanol replaces the imidazolidinone with an imidazole ring. Imidazole derivatives often participate in π-π stacking and metal coordination, which may enhance stability or receptor binding .
Piperazine and Piperidine Modifications
Prop-2-ynylpiperazine vs. Methylpiperazine
- Target Compound : The prop-2-ynyl substituent on piperazine introduces alkyne functionality, enabling click chemistry for bioconjugation.
- Compound 4g (): 7-Methoxy-4-{3-[4-(4-methyl-benzyl)-piperazin-1-yl]-propoxy}-3-phenyl-chromen-2-one features a methyl-benzyl-piperazine group.
Chlorophenyl Derivatives
Substitution Position and Electronic Effects
- Target Compound : Chlorine at the para position on the phenyl ring directs electron-withdrawing effects, influencing electronic distribution and binding interactions.
- Compound in : 1-(4-Chlorophenyl)-4,4-dimethylpentan-3-one shares the para-chlorophenyl group but lacks the piperazine-imidazolidinone system. Such ketones are intermediates in agrochemical synthesis, highlighting the versatility of chlorophenyl motifs .
Hydrogen-Bonding and Crystallography
- Target Compound: The imidazolidinone carbonyl and piperazine N-H groups provide hydrogen-bond donors/acceptors, critical for crystal packing (as seen in ’s sulfonyl-imidazolidinone derivative) .
- Compound in : A hydrazinecarboxamide derivative confirmed via single-crystal X-ray analysis emphasizes the role of hydrogen bonding in stabilizing molecular conformations .
Research Findings and Data Gaps
- Spectroscopic Data : ESI-MS and NMR data for analogs (e.g., 9k: m/z 480.2 [M+H]+) suggest methodologies applicable to the target compound’s characterization .
- Biological Activity : Piperazine-urea/thiazole hybrids () show kinase inhibition, but the target compound’s prop-2-ynyl group may confer unique selectivity.
Biological Activity
1-[4-Chloro-3-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]imidazolidin-2-one is a synthetic compound that belongs to the class of imidazolidinones, which have garnered attention for their diverse biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 357.85 g/mol. Its structure includes a chloro-substituted phenyl ring, an imidazolidinone core, and a piperazine moiety with a prop-2-ynyl group, contributing to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 357.85 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have indicated that imidazolidinone derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study : A study evaluated the anticancer properties of related imidazolidinones against breast cancer cell lines (MCF-7). The results demonstrated that these compounds reduced cell viability significantly, with IC50 values in the low micromolar range, suggesting potential for further development as chemotherapeutic agents.
Antioxidant Properties
The antioxidant activity of imidazolidinone derivatives has also been documented. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.
Research Findings : In vitro assays using DPPH radical scavenging methods showed that certain derivatives exhibited comparable antioxidant activity to standard antioxidants like ascorbic acid. This suggests that this compound may possess similar protective effects against oxidative damage.
The mechanisms by which imidazolidinones exert their biological effects are multifaceted:
- Enzyme Inhibition : Some studies suggest that these compounds may inhibit key enzymes involved in cancer progression, such as topoisomerases and kinases.
- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways associated with cell proliferation and survival.
- Induction of Apoptosis : Evidence indicates that these compounds can activate apoptotic pathways in cancer cells, leading to programmed cell death.
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
